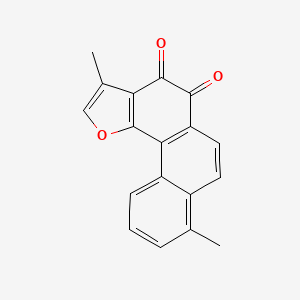

Isotanshinone II

Description

Contextualization of Tanshinones as a Class of Bioactive Abietane (B96969) Diterpenoids

Among the most extensively studied diterpenoid quinones are the tanshinones, a group of lipophilic abietane-type diterpenoids isolated primarily from the dried roots of Salvia miltiorrhiza Bunge (Danshen). nih.govnih.govnih.gov This traditional Chinese medicine has been used for centuries to treat cardiovascular and cerebrovascular diseases. nih.govrsc.org Since the first isolation and structural identification of tanshinone IIA in the 1930s, over 40 distinct tanshinone compounds have been identified. nih.govnih.gov

The biosynthesis of the tanshinone skeleton begins with the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), which is formed through the plastidial methylerythritol phosphate (B84403) (MEP) pathway. nih.govrsc.org Key enzymes, including copalyl diphosphate synthase (CPS) and kaurene synthase-like (KSL), catalyze the cyclization of GGPP to form the characteristic tricyclic abietane backbone. nih.govresearchgate.net Subsequent modifications by enzymes such as cytochrome P450s and dehydrogenases lead to the vast array of tanshinone structures. nih.gov

Tanshinones are broadly classified into two main groups based on their quinone structure: ortho-quinones and para-quinones. nih.gov The most abundant and frequently studied members, such as tanshinone I, tanshinone IIA, and cryptotanshinone, are ortho-quinones. nih.govnih.gov This class of compounds is renowned for a wide spectrum of pharmacological effects, including potent anti-cancer activity against various cell lines, anti-inflammatory actions, and significant cardioprotective effects. nih.govnih.govnih.govmdpi.com Their therapeutic potential has spurred extensive research into their mechanisms of action, chemical synthesis, and the development of more soluble derivatives to improve bioavailability. nih.govnih.govresearchgate.net

Significance of Isotanshinone II within the Broader Tanshinone Chemical Space

Within the diverse family of tanshinones, this compound belongs to the para-quinone subgroup, which also includes compounds like isotanshinone I and isocryptotanshinone. nih.gov This structural feature—a quinone system at the C11 and C14 positions of the abietane core—distinguishes it from the more common ortho-quinone tanshinones. While the isotanshinone class is also naturally occurring in Salvia miltiorrhiza, it is generally considered a less explored group of compounds compared to its ortho-quinone counterparts. nih.govnih.gov

The significance of this compound and its isomers lies in their potential for unique biological activities, warranting dedicated investigation. Research into synthetic analogues of the related Isotanshinone I has revealed interesting anti-inflammatory properties. nih.gov Studies using a zebrafish model showed that specific isotanshinone structures could modulate neutrophil behavior during inflammation, with some compounds reducing neutrophil recruitment and others promoting the resolution of inflammation. nih.gov This suggests that the para-quinone arrangement may confer a distinct pharmacological profile compared to other tanshinones.

While many tanshinones, such as Tanshinone IIA, have been investigated for neuroprotective effects and potential applications in Alzheimer's disease, specific research focusing solely on this compound in this area is less developed. nih.govnih.govnih.gov However, the structural novelty of the isotanshinone scaffold makes it an attractive target for further synthesis and biological screening. The exploration of these less abundant tanshinones could uncover new lead compounds with novel mechanisms of action, expanding the therapeutic potential of the tanshinone chemical space. nih.gov

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₁₂O₃ |

| Molecular Weight | 276.29 g/mol |

| IUPAC Name | 3,8-dimethylnaphtho[2,1-g] nih.govbenzofuran-4,5-dione |

| CAS Number | 98249-39-9 |

| Class | Abietane Diterpenoid, p-Tanshinone |

| Natural Sources | Salvia miltiorrhiza, Salvia glutinosa, Salvia mellifera researchgate.net |

Table 2: Expected NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shift ranges for the respective functional groups and may not reflect precise experimental data. oregonstate.eduucl.ac.ukbhu.ac.inpdx.educompoundchem.comorganicchemistrydata.orglibretexts.orgchemistrysteps.comoregonstate.edu

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.0 - 8.5 | 110 - 150 |

| Furan (B31954) C-H | 7.0 - 8.0 | 110 - 145 |

| Quinone Carbons (C=O) | N/A | 180 - 190 |

| Methyl Protons (CH₃) | 2.0 - 3.0 | 15 - 30 |

Structure

3D Structure

Properties

IUPAC Name |

3,8-dimethylnaphtho[2,1-g][1]benzofuran-4,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)18-14(10(2)8-21-18)17(20)16(13)19/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUSCCKLNWURMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C2=CC=C1)C4=C(C(=CO4)C)C(=O)C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthetic Investigations of Isotanshinone Ii

Identification of Botanical Sources of Isotanshinone II

This compound has been identified in several plant species, with a significant concentration and research focus on specific members of the Salvia genus.

Primary Plant Species Yielding this compound

The most well-documented natural sources of this compound are:

Salvia miltiorrhiza Bunge: Commonly known as Danshen, this species is a cornerstone of Traditional Chinese Medicine and is a rich source of various tanshinones, including this compound academicjournals.orgtmrjournals.comamegroups.cn. Research has identified this compound as one of the major lipophilic compounds present in its roots academicjournals.orgamegroups.cn.

Salvia glutinosa L.: Also referred to as glutinous sage, this species has been reported to contain this compound. Acetone extracts from the dried roots of S. glutinosa have yielded this compound knapsackfamily.comsci-hub.seplantaedb.comresearchgate.netmdpi.com.

Salvia mellifera Greene: Known as black sage, this species has been identified as a source from which this compound can be isolated. Furthermore, it serves as a source of 16-hydroxycarnosol, a precursor used in the partial synthesis of this compound worldbotanical.comnih.govresearchgate.netplantaedb.com.

Related Salvia Species as Alternative or Complementary Sources of Tanshinones

The Salvia genus is extensive, comprising hundreds of species, many of which are known to produce tanshinones or related diterpenoids. While S. miltiorrhiza is the primary commercial source, other species have been investigated for their tanshinone content, serving as potential alternative or complementary sources. These include:

Salvia argentea

Salvia aerea

Salvia bowleyana

Salvia bulleyana

Salvia campanulata

Salvia castanea

Salvia columbariae

Salvia constanea

Salvia deserta

Salvia dabieshanensis

Salvia evansiana

Salvia flava

Salvia honania

Salvia digitaloides

Salvia kiaometiensis

Salvia kiangsisensis

Salvia meiliensis

Salvia paramiltiorhiza

Salvia plectranthoides

Salvia sinica

Salvia trijuga

Salvia prionitis

Salvia przewalskii

Salvia vasta

Salvia yunnanensis

These species contribute to the broader understanding of tanshinone distribution within the genus and highlight the potential for discovering new sources or variations of these bioactive compounds mdpi.commdpi.com.

Biosynthetic Pathways of Diterpenoid Quinones Relevant to this compound

The biosynthesis of diterpenoids, including tanshinones like this compound, is a complex process involving multiple enzymatic steps, originating from fundamental isoprenoid precursors.

Overview of the 2-C-methyl-D-erythritol-4-phosphate (MEP) Pathway in Diterpenoid Synthesis

Terpenoids, including diterpenoids, are synthesized from five-carbon units: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) pnas.orgkegg.jptandfonline.comresearchgate.netjmb.or.kr. In plants, these fundamental building blocks are primarily produced via two distinct pathways: the mevalonate (B85504) (MVA) pathway, located in the cytoplasm, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, located in the plastids pnas.orgtandfonline.comresearchgate.netjmb.or.krfrontiersin.orgoup.comoup.comibs.frnih.gov.

The MEP pathway, which is crucial for the biosynthesis of monoterpenes, sesquiterpenes, and diterpenes in plants, begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate tandfonline.comresearchgate.netfrontiersin.org. This pathway involves a series of seven enzymatic steps, catalyzed by enzymes such as DXP synthase (DXS), DXP reductoisomerase (DXR), and others, ultimately leading to the production of IPP and DMAPP researchgate.netibs.frfrontiersin.org. These C5 units are then converted by prenyltransferases into geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20) kegg.jpresearchgate.netresearchgate.net. GGPP serves as the direct precursor for diterpenoid biosynthesis tandfonline.comjmb.or.krfrontiersin.orgoup.comresearchgate.net.

Tanshinones, being diterpenoids, are therefore largely derived from the MEP pathway tandfonline.comfrontiersin.orgnih.govnih.gov. However, some studies suggest that the MVA pathway may also contribute to tanshinone accumulation in certain contexts, such as in S. miltiorrhiza hairy roots tandfonline.comfrontiersin.orgnih.govnih.gov.

Proposed Enzymatic Steps Leading to this compound Isomers

The conversion of GGPP into the complex abietane (B96969) diterpenoid skeleton of tanshinones involves intricate cyclization and oxidation reactions, mediated by specific enzymes.

Cyclization: GGPP is cyclized by diterpene synthases (diTPSs), such as copalyl diphosphate synthase (CPS) and kaurene synthase-like (KSL) enzymes, to form acyclic or cyclic diterpene skeletons tandfonline.comjmb.or.krfrontiersin.orgoup.comresearchgate.netnih.govd-nb.infofrontiersin.org. For tanshinones, GGPP is cyclized to form intermediates like miltiradiene (B1257523) tandfonline.comjmb.or.kroup.com.

Oxidation and Rearrangement: The diterpene skeletons undergo further modifications, including oxidation and potential rearrangements, to yield the characteristic quinone structures of tanshinones. Cytochrome P450 monooxygenases (CYPs) and 2-oxoglutarate-dependent dioxygenases (2-ODDs) are key enzyme classes involved in these oxidative steps jmb.or.kroup.comresearchgate.net. For instance, specific CYP76AH enzymes have been implicated in the biosynthesis of tanshinones by catalyzing hydroxylation and oxidation reactions frontiersin.orgnih.govd-nb.infofrontiersin.org.

While the precise enzymatic cascade leading specifically to this compound is still an active area of research, the general pathway involves the transformation of GGPP into abietane-type precursors, followed by oxidation and quinone formation. For example, 16-hydroxycarnosol, an abietatriene (B1232550) diterpene, has been used in partial synthesis to yield this compound, suggesting that transformations involving hydroxylation and oxidation are critical steps worldbotanical.comnih.govresearchgate.net. The formation of different tanshinone isomers, including this compound, likely arises from variations in the specific regiochemistry and stereochemistry of these enzymatic modifications.

Compound List:

this compound

Tanshinone I

Tanshinone IIA

Tanshinone IIB

Cryptotanshinone

Dihydrotanshinone I

16-hydroxycarnosol

Miltiradiene

Geranylgeranyl diphosphate (GGPP)

Isopentenyl diphosphate (IPP)

Dimethylallyl diphosphate (DMAPP)

Salvianolic acid B

Rosmarinic acid

Synthetic and Semi Synthetic Methodologies for Isotanshinone Ii and Analogues

Design and Synthesis of Isotanshinone II Derivatives

Rational Design Principles for Novel Analogues

Rational design in medicinal chemistry involves the strategic creation of new molecules based on predictive models of how structural variations will influence biological behavior wikipedia.org. For this compound and its related compounds, this approach is often driven by structure-activity relationship (SAR) studies. By systematically modifying the core structure and evaluating the impact on biological activity, researchers can identify key functional groups and structural features essential for efficacy nih.govmdpi.com.

The design process typically begins with understanding the existing scaffold. For this compound, the ortho-quinone moiety has been identified as critical for certain biological activities, as evidenced by the loss of anti-inflammatory effects in a "masked" analogue where the quinone was protected as a dimethyl acetal (B89532) benchchem.complos.org. This understanding guides chemists to either retain this crucial feature or to explore modifications that might modulate its reactivity or interaction with biological targets.

SAR studies on tanshinones, including this compound, have revealed that substituents at various positions can significantly influence their properties. For instance, electron-neutral groups, such as methyl or hydrogen, at specific positions tend to yield higher synthetic outcomes compared to electron-withdrawing groups like fluorine or chlorine, likely due to improved radical stability during synthesis benchchem.com. Furthermore, modifications distal to the quinone ring have been shown to affect in vivo anti-inflammatory effects without altering initial neutrophil recruitment, suggesting a nuanced approach to analogue design benchchem.com. The design of novel analogues also considers potential improvements in druggability and selectivity over related targets, as seen in the development of selective 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibitors based on the tanshinone scaffold nih.gov. Computational methods, such as molecular docking, can also complement experimental SAR data, providing insights into ligand-receptor interactions and guiding further structural modifications nih.gov.

Methodological Advances in Chemical Modification

The synthesis and modification of this compound and its analogues have seen considerable advancements, encompassing total synthesis, semi-synthesis, and targeted chemical modifications.

Total Synthesis and Analogue Synthesis: Several synthetic strategies have been developed to construct the complex tetracyclic furophenanthraquinone core structure of this compound and related compounds. One approach involves the synthesis of angularly fused 'U'-shaped tetracyclic furophenanthraquinones, which are isomeric to the naturally occurring 'S'-shaped derivatives. These syntheses often employ precursors like 1-(2-furyl)-2-naphthaldehyde derivatives researchgate.net. Key steps in constructing the core nucleus frequently involve radical cyclization processes, Suzuki coupling reactions, and subsequent oxidation steps researchgate.netresearchgate.net. For example, a concise synthesis of (±)-cryptotanshinone and tanshinone IIA utilizes 1,5-naphthalenediol as a starting material, with a key step being a radical cyclization promoted by SmI₂ to form the furan (B31954) ring researchgate.net. Another strategy involves radical decarboxylative coupling, starting from hydroquinone (B1673460) derivatives and substituted phenylpropionic acids, followed by Baeyer-Villiger oxidation and further functionalization benchchem.com.

Semi-Synthesis: Semi-synthetic routes offer an alternative to total synthesis by modifying readily available natural products. This compound and related compounds have been obtained through partial synthesis from other diterpenes, such as 16-hydroxycarnosol, which is isolated from Salvia mellifera jst.go.jp. This approach leverages the existing complex molecular framework of natural precursors to access target compounds efficiently.

Chemical Modification Strategies: Targeted chemical modifications are employed to probe the importance of specific structural features and to generate analogues with altered properties.

Ortho-quinone Modification: To investigate the role of the ortho-quinone moiety, masked analogues have been synthesized. For instance, a dimethyl acetal analogue of Tanshinone I (structurally related to this compound) was prepared by reducing the ortho-quinone with sodium borohydride, followed by acetal formation. This modification abolished anti-inflammatory activity, confirming the quinone's essential role benchchem.complos.org.

Aromatic Ring Substitutions: Modifications to the aromatic rings have been explored to understand their impact on synthetic yields and biological activity. Electron-neutral substituents generally lead to higher yields in radical-mediated reactions compared to electron-withdrawing groups, which can decrease yields due to reduced radical stability benchchem.com.

Data Tables:

The following tables illustrate findings from synthetic studies:

Table 1: Yields of Isotanshinone Analogues Based on Substituents

| Substituent (R) | Electron Effect | Yield (%) |

|---|---|---|

| -H | Neutral | 12 |

| -CH₃ | Neutral | 12 |

| -F | Withdrawing | 8 |

| -Cl | Withdrawing | 7 |

Data derived from radical decarboxylative coupling studies benchchem.com.

Table 2: Synthetic Steps for Dimethyl Acetal Analogue of Tanshinone I

| Step | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | NaBH₄, MeOH | 42 | 50 |

| 2 | 2,2-Dimethoxypropane, H⁺ | 43 | 68 |

These steps illustrate the synthesis of a masked ortho-quinone analogue to probe its biological significance benchchem.com.

Compound Names Mentioned:

this compound

Ferruginol

Cryptotanshinone

Tanshinone IIA

Tanshinone I

16-Hydroxycarnosol

(+)-Neocryptotanshinone

Tanshinone I analogues

Isotanshinone I analogues

Isotanshinone IIA

3-Demethylthis compound

Tanshinone derivatives

Aporphine alkaloids

Isocorydine

Stephanine

N-acetamidesecocrebanine

Bromo-substituted crebanine derivatives

N-methylcrebanine

Dehydrostephanine

β-lapachones

Norlapachol

Mechanistic Investigations of Isotanshinone Ii in Cellular and Molecular Systems

Modulation of Intracellular Signaling Cascades

Isotanshinone II exerts its biological effects by interacting with and modulating complex intracellular signaling networks. These pathways are crucial for a variety of cellular functions, and their dysregulation is often implicated in disease pathogenesis. Research has particularly focused on the compound's influence on the MAPK/NF-κB and PI3K-Akt signaling cascades, which are central to processes like inflammation, cell proliferation, and fibrosis.

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are key signaling routes involved in cellular responses to a wide array of stimuli, including stress and inflammatory cytokines. nih.govfrontiersin.org The activation of these pathways is a critical step in the development of liver fibrosis, particularly in the activation of hepatic stellate cells (HSCs). frontiersin.orgnih.gov

LX-2 cells are an immortalized human hepatic stellate cell line widely used in liver fibrosis research. xiahepublishing.complos.org When activated, these cells are the primary source of extracellular matrix proteins, such as collagen, leading to the scarring characteristic of fibrosis. nih.govmedsci.org

In vitro studies have demonstrated that this compound can effectively inhibit the activation of LX-2 cells. researchgate.netnih.govresearchgate.net Treatment with this compound leads to a dose-dependent decrease in the mRNA expression of key fibrotic markers, including Collagen Type I Alpha 1 Chain (COL1A1) and Alpha-Smooth Muscle Actin (α-SMA). researchgate.netnih.govresearchgate.net Furthermore, the compound reduces the protein levels of crucial components of the MAPK/NF-κB pathway, such as MAPK p38, IKKβ (Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta), and NF-κB p65. researchgate.netnih.govresearchgate.net These findings indicate that this compound suppresses LX-2 cell activation and subsequent collagen production by inhibiting the MAPK/NF-κB signaling pathway. researchgate.netfigshare.comresearchgate.net

| Marker | Effect of this compound Treatment | Signaling Pathway Implication |

|---|---|---|

| COL1A1 (mRNA) | Dose-dependently Reduced researchgate.netnih.govresearchgate.net | Inhibition of Collagen Production |

| α-SMA (mRNA) | Dose-dependently Reduced researchgate.netnih.govresearchgate.net | Inhibition of Hepatic Stellate Cell Activation |

| MAPK p38 (protein) | Reduced researchgate.netnih.govresearchgate.net | Suppression of MAPK Pathway |

| IKKβ (protein) | Reduced researchgate.netnih.govresearchgate.net | Suppression of NF-κB Pathway |

| NF-κB p65 (protein) | Reduced researchgate.netnih.govresearchgate.net | Suppression of NF-κB Pathway |

To understand the specific molecular interactions underlying its inhibitory effects, molecular docking studies have been performed. These computational analyses predict the binding affinity between a ligand, like this compound, and a protein target. nih.govresearchgate.net Results from these studies have shown that this compound has a high binding affinity for several key kinases within the MAPK/NF-κB pathway. researchgate.netnih.govresearchgate.net

The primary targets identified include Conserved Helix-Loop-Helix Ubiquitous Kinase (CHUK, also known as IKKα), Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta (IKBKB, or IKKβ), and Mitogen-Activated Protein Kinase 14 (MAPK14, or p38α). researchgate.netnih.govresearchgate.net One study reported a particularly strong binding affinity for CHUK, with a binding energy of -11.3 kcal/mol. acs.org The ability of this compound to directly bind to these kinases provides a mechanistic basis for its observed suppression of the entire signaling cascade. nih.govresearchgate.net

| Protein Target | Gene Name | Signaling Pathway | Binding Affinity (kcal/mol) |

|---|---|---|---|

| Conserved Helix-Loop-Helix Ubiquitous Kinase | CHUK (IKKα) | NF-κB | -11.3 acs.org |

| Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta | IKBKB (IKKβ) | NF-κB | High Affinity Reported researchgate.netnih.govresearchgate.net |

| Mitogen-Activated Protein Kinase 14 | MAPK14 (p38α) | MAPK | Good Binding Interaction Reported nih.gov |

The Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway is another fundamental cascade that governs essential cellular processes. genome.jpfrontiersin.org It plays a critical role in regulating cell survival, growth, proliferation, and metabolism. frontiersin.orgconsensus.app The activation of this pathway is initiated by various extracellular stimuli and is a key regulator in both normal cellular function and the development of diseases like cancer. genome.jpfrontiersin.org

AKT1, also known as Protein Kinase B (PKB), is a central serine/threonine-protein kinase in the PI3K-Akt pathway. uniprot.orggenecards.org Its activation is crucial for relaying signals downstream to control cell survival and proliferation. uniprot.orgjmb.or.kr Molecular docking analyses have indicated that this compound has a favorable binding interaction with AKT1. nih.gov This suggests that this compound can directly engage with this key kinase, potentially modulating its activity and influencing the downstream effects of the PI3K-Akt pathway. nih.govomicsdi.org

The PI3K-Akt pathway is a master regulator of cell growth and survival. frontiersin.orgoatext.com Once activated, Akt phosphorylates numerous substrates involved in processes that promote cell proliferation and inhibit apoptosis (programmed cell death). genome.jpjmb.or.kr By interacting with a central node like AKT1, this compound is positioned to influence these critical cellular decisions. Modulation of this pathway can affect cell cycle progression and survival mechanisms. jmb.or.krscispace.com Therefore, the interaction of this compound with the PI3K-Akt pathway has significant implications for its potential to control aberrant cell growth, a hallmark of various proliferative diseases. frontiersin.org

Engagement of the AGE-RAGE Signaling Pathway

The receptor for advanced glycation end products (RAGE) is a multiligand receptor belonging to the immunoglobulin superfamily. creativebiolabs.net Its engagement with advanced glycation end products (AGEs), which are proteins or lipids that become glycated after exposure to sugars, triggers a cascade of intracellular signaling. creativebiolabs.net This interaction is implicated in various pathological processes, including diabetic complications and neurodegeneration. figshare.comfrontiersin.org

Binding of AGEs to RAGE can activate multiple downstream signaling pathways, including the MAPK and PI3K/Akt pathways, leading to the generation of reactive oxygen species (ROS) and the activation of the transcription factor NF-κB. creativebiolabs.netresearchgate.net This, in turn, stimulates the production of pro-inflammatory cytokines and growth factors, contributing to cellular damage. creativebiolabs.net

Molecular docking studies have indicated that this compound has the potential to interact with key targets within the AGE-RAGE signaling pathway. figshare.com This suggests a possible mechanism by which this compound may exert its biological effects, although further experimental validation is required. Inhibition of the AGE-RAGE signaling pathway is considered a potential therapeutic strategy for mitigating diabetic complications. frontiersin.org

Modulation of Other Relevant Pathways (e.g., Nrf2 for related compounds)

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular antioxidant response. mdpi.comfrontiersin.org Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Keap1, which facilitates its degradation. mdpi.com In response to oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and detoxification genes. mdpi.comfrontiersin.org

Activation of the Nrf2 pathway is a key mechanism for cellular protection against oxidative stress and has been implicated in the prevention and treatment of various diseases. frontiersin.org While direct evidence for this compound's modulation of the Nrf2 pathway is still emerging, studies on structurally related tanshinones have shown their ability to activate this pathway. For instance, Tanshinone I has been demonstrated to induce the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), providing mitochondrial protection and anti-inflammatory effects. researchgate.net Similarly, other related compounds have been shown to activate the Nrf2 pathway, suggesting that this may be a common mechanism for this class of molecules. researchgate.netresearchgate.net

Preclinical Mechanistic Studies of Biological Activities

Anti-inflammatory Mechanisms at the Molecular Level

This compound and related tanshinone compounds have demonstrated the ability to modulate the production of key pro-inflammatory mediators. researchgate.net In various experimental models, these compounds have been shown to inhibit the release of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). researchgate.netscholaris.ca Chronic low-grade inflammation, characterized by elevated levels of these cytokines, is a contributing factor to a number of age-related diseases. frontiersin.org

The regulation of these inflammatory molecules is often linked to the inhibition of signaling pathways such as the NF-κB and MAPK pathways, which are pivotal in the inflammatory response. researchgate.net For example, some tanshinones have been shown to suppress the production of TNF-α and IL-6 in macrophages. researchgate.net The differential regulation of IL-6 and TNF-α has been observed in some contexts, suggesting specific mechanisms of action. nih.govmdpi.com

Neutrophils are key players in the innate immune response, and their dysregulated activity can contribute to chronic inflammation. researchgate.netnih.gov The recruitment of neutrophils to sites of inflammation and their subsequent clearance through apoptosis are critical processes in the resolution of inflammation. frontiersin.org

Studies using experimental models, such as transgenic zebrafish, have shown that certain tanshinone analogues can influence neutrophil behavior. researchgate.netnih.gov Some of these compounds have been found to reduce the initial recruitment of neutrophils to inflammatory sites and promote the resolution of inflammation. researchgate.netnih.gov Furthermore, specific tanshinones have been observed to increase the apoptosis of human neutrophils, a process that is essential for the termination of the inflammatory response. researchgate.netnih.gov The induction of neutrophil apoptosis can be a beneficial therapeutic strategy in chronic inflammatory diseases where neutrophil lifespan is often prolonged. frontiersin.org For instance, some tanshinone I analogues have been shown to reduce initial neutrophil recruitment and enhance inflammation resolution. researchgate.net

Antioxidant Mechanisms and Oxidative Stress Modulation

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses. mdpi.comfrontiersin.org This imbalance can lead to damage to lipids, proteins, and DNA, and is implicated in a wide range of chronic diseases. mdpi.comnih.gov

This compound is suggested to possess antioxidant properties and may play a role in reducing oxidative stress. biosynth.com The antioxidant effects of related tanshinone compounds are often attributed to their ability to activate the Nrf2 pathway, which upregulates a suite of antioxidant enzymes. frontiersin.orgresearchgate.net These enzymes, including superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase, work in concert to neutralize ROS and mitigate oxidative damage. nih.govmdpi.com By modulating these antioxidant pathways, compounds like this compound may help to restore cellular redox homeostasis and protect against oxidative damage.

Preclinical Mechanistic Studies of Biological Activities

Antioxidant Mechanisms and Oxidative Stress Modulation

Role in Scavenging Free Radicals

This compound is recognized for its antioxidant activities, which include the scavenging of free radicals. biosynth.com Antioxidants can be broadly categorized into two main groups: chain-breaking antioxidants and preventive antioxidants. nih.gov Chain-breaking antioxidants, also known as free radical scavengers, protect against oxidative stress by scavenging initial, peroxyl, and occasionally alkyl radicals. nih.gov The catechol group, a structural feature relevant to many antioxidant compounds, is highly effective against free radicals, with a single group capable of scavenging two radicals. researchgate.net The antioxidant mechanisms are not limited to direct scavenging of reactive oxygen species (ROS) but also involve inhibiting ROS production and activating antioxidant defense systems. researchgate.net The process of scavenging free radicals can occur through several mechanisms, including hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). rsc.org Theoretical studies using density functional theory (DFT) have been employed to investigate these mechanisms for various molecules. rsc.org For some compounds, the HAT mechanism is preferred for scavenging free radicals, particularly in the gas phase. rsc.orgmdpi.com

Modulation of Enzymatic Pathways Related to Oxidative Stress

This compound modulates enzymatic pathways related to oxidative stress as part of its antioxidant function. biosynth.combiosynth.com Oxidative stress arises from an imbalance between pro-oxidants and antioxidants, leading to dysregulation of cellular processes and macromolecular damage. mdpi.com The body's defense against this includes endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). frontiersin.orgnih.gov These enzymes play a crucial role in neutralizing reactive oxygen species. For instance, SOD converts superoxide radicals into hydrogen peroxide, which is then broken down by CAT and GPx. frontiersin.org

The Nuclear Factor (Erythroid-Derived 2)–Like 2 (Nrf2) pathway is a master regulator of the endogenous antioxidant response. alzdiscovery.org Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of various cytoprotective genes. nih.govcsic.es These genes encode for phase II detoxifying enzymes and antioxidant proteins that enhance the cell's capacity to handle oxidative insults. nih.govmdpi.com Key enzymes regulated by the Nrf2 pathway include glutamate-cysteine ligase (GCL), heme oxygenase 1 (HO-1), and NAD(P)H quinone dehydrogenase 1 (NQO1). semanticscholar.org The modulation of these enzymatic pathways is a key mechanism through which compounds like this compound can exert their protective effects against oxidative stress.

Neuroprotective Mechanisms in Experimental Paradigms

Cellular Protection in Ischemic Conditions

This compound has demonstrated neuroprotective properties, particularly in the context of ischemic conditions. biosynth.comcore.ac.uk Cerebral ischemia, such as in stroke, leads to a cascade of detrimental events including oxygen and glucose deprivation, which in turn causes mitochondrial dysfunction, oxidative stress, and ultimately neuronal cell death. uni-freiburg.descienceopen.com A key aspect of neuroprotection involves maintaining cellular homeostasis, which is severely disrupted during ischemia. frontiersin.org

Research into neuroprotective mechanisms has identified several key cellular responses to ischemic stress. These include the maintenance of electrolyte balance, particularly calcium homeostasis, and the preservation of mitochondrial function. scienceopen.commdpi.com The activation of certain signaling pathways and the expression of protective proteins are also crucial. For instance, some studies suggest that the upregulation of specific sodium-calcium exchanger isoforms participates in neuroprotection following ischemic preconditioning. mdpi.com Furthermore, the modulation of inflammatory responses and the inhibition of apoptosis are central to mitigating neuronal damage in ischemic conditions. uni-freiburg.de

| Neuroprotective Mechanism | Key Cellular Events | Relevant Signaling Pathways/Molecules |

|---|---|---|

| Maintenance of Ion Homeostasis | Regulation of Ca2+ levels | Ca2+-ATPase, Na+/Ca2+ exchangers (e.g., NCX2) mdpi.com |

| Preservation of Mitochondrial Function | Maintaining ATP production, reducing mitochondrial damage | Mitochondrial autophagy (mitophagy) scienceopen.com |

| Anti-inflammatory Effects | Reduction of pro-inflammatory cytokines | TNF-α, Interleukin-1β, Interleukin-6 uni-freiburg.de |

| Inhibition of Apoptosis | Suppression of programmed cell death | Bax, BCL-2, Caspases uni-freiburg.de |

Activation of Endogenous Antioxidant Response Pathways

A significant component of neuroprotection involves the activation of the body's own antioxidant defense systems. The Nrf2-antioxidant response element (ARE) signaling pathway is a primary mechanism for cellular defense against oxidative stress. nih.gov Activation of this pathway leads to the expression of numerous genes that encode for proteins involved in detoxification and elimination of reactive oxidants. nih.gov

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. csic.es In the presence of oxidative stress, this inhibition is released, allowing Nrf2 to move into the nucleus. csic.es Once in the nucleus, Nrf2 works with other transcription factors to activate the expression of antioxidant enzymes. alzdiscovery.org Studies have shown that activation of the Nrf2-ARE pathway can protect neurons from oxidative stress-induced cell death. nih.gov Furthermore, compounds that activate this pathway have been shown to upregulate a range of phase-II detoxifying and antioxidant enzymes, thereby bolstering the cell's defenses. mdpi.com

| Pathway Component | Function | Key Downstream Targets |

|---|---|---|

| Nrf2 (Nuclear Factor (Erythroid-Derived 2)–Like 2) | Master regulator transcription factor for antioxidant response. alzdiscovery.org | Binds to ARE to initiate gene transcription. nih.gov |

| Keap1 | Cytosolic repressor of Nrf2. nih.gov | Promotes Nrf2 degradation under basal conditions. csic.es |

| ARE (Antioxidant Response Element) | cis-acting element in the promoter region of target genes. nih.gov | Regulates transcription of cytoprotective enzymes. nih.gov |

| Phase II Enzymes | Detoxifying and antioxidant enzymes. mdpi.com | HO-1, NQO1, GCLc mdpi.com |

Anti-cancer Mechanisms in In Vitro Cell Culture Models

Induction of Apoptosis and Cell Cycle Arrest

This compound is being investigated for its potential anti-cancer properties, with studies in in vitro cell culture models pointing towards the induction of apoptosis and cell cycle arrest as key mechanisms of action. Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. mdpi.com Many natural compounds exert their anti-cancer effects by triggering this pathway. nih.gov The induction of apoptosis can be observed through various cellular changes, including DNA fragmentation and the activation of a cascade of enzymes known as caspases. mdpi.com

In addition to apoptosis, the arrest of the cell cycle is another important anti-cancer mechanism. By halting the progression of the cell cycle, the proliferation of cancer cells can be inhibited. jmb.or.kr Cell cycle arrest can occur at different phases, such as G1, S, or G2/M. nih.govjmb.or.kr For instance, some compounds have been shown to induce G1 arrest by upregulating proteins like p53 and p21, and downregulating cyclins and cyclin-dependent kinases (CDKs). jmb.or.kr Other compounds may cause arrest at the sub-G1 phase, which is often indicative of apoptosis. archivesofmedicalscience.com The ability to induce both apoptosis and cell cycle arrest makes a compound a promising candidate for further investigation as an anti-cancer agent.

Inhibition of Cell Proliferation and Potential Anti-metastatic Effects

This compound and its analogues, particularly Tanshinone IIA, have demonstrated significant effects on the inhibition of cancer cell proliferation and metastasis in various laboratory models. The mechanisms are multifaceted, involving the regulation of cell cycle, induction of apoptosis (programmed cell death), and interference with the molecular pathways that govern cell migration and invasion.

Research on different cancer cell lines has shown that Tanshinone IIA can inhibit cell growth in a manner dependent on both dose and duration of exposure. tandfonline.comnih.gov For instance, in studies involving human cervical carcinoma C4-1 cells, treatment with Tanshinone IIA led to a significant, dose-dependent reduction in cell viability. tandfonline.com Similar inhibitory effects on proliferation have been observed in small cell lung cancer (SCLC) cell lines (H1688 and H446) and human colon carcinoma cells. nih.govnih.gov

The anti-proliferative action is often linked to the induction of apoptosis. In NCI-H460 lung cancer cells, Tanshinone IIA was found to decrease the expression of anti-apoptotic proteins like Bcl-2, thereby promoting cell death. nih.gov In cervical cancer cells, it upregulates the expression of pro-apoptotic proteins such as Bax and cleaved-caspase-3. tandfonline.com The activation of caspase-3 appears to be a crucial mechanism for inducing apoptosis in these cells. tandfonline.com

Beyond inhibiting growth, these compounds also exhibit anti-metastatic potential by impeding the invasion and migration of cancer cells. nih.govfrontiersin.org Metastasis involves the degradation of the extracellular matrix, a process facilitated by enzymes called matrix metalloproteinases (MMPs). nih.gov Studies have shown that Tanshinone IIA can reduce the levels of MMP-2 and MMP-9 while increasing the levels of their natural inhibitors, tissue inhibitor of matrix metalloproteinase protein (TIMP)-1 and TIMP-2. nih.gov This modulation of MMPs/TIMPs balance is a key mechanism in preventing cancer cell invasion. nih.gov Furthermore, Tanshinone IIA has been shown to suppress the PI3K/Akt signaling pathway, which is critical for cell proliferation and migration in small cell lung cancer. nih.gov

Table 1: Effects of Tanshinone IIA on Cancer Cell Proliferation and Apoptosis

| Cell Line | Effect | Key Molecular Changes | Reference |

|---|---|---|---|

| NCI-H460 (Lung Cancer) | Inhibited proliferation, induced apoptosis | Decreased mRNA expression of Bcl-2 and C-myc. nih.gov | nih.gov |

| C4-1 (Cervical Carcinoma) | Inhibited growth, induced apoptosis | Decreased Bcl-2, increased Bax and cleaved-caspase-3. tandfonline.com | tandfonline.com |

| H1688 & H446 (Small Cell Lung Cancer) | Inhibited proliferation and migration | Inhibited the PI3K/Akt signaling pathway. nih.gov | nih.gov |

| HT29 & SW480 (Colon Carcinoma) | Inhibited migration and invasion | Reduced levels of uPA, MMP-2, MMP-9; Increased TIMP-1, TIMP-2. nih.gov | nih.gov |

Anti-atherosclerotic Mechanistic Insights

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in arteries. Mechanistic studies suggest that compounds like this compound and its analogue Tanshinone IIA can counteract this process through several key actions at the cellular and molecular level.

The oxidation of low-density lipoprotein (LDL) is a critical initiating step in the development of atherosclerosis. Oxidized LDL (ox-LDL) is taken up by macrophages, leading to the formation of foam cells, a hallmark of atherosclerotic plaques. mdpi.com

Tanshinone IIA has been shown to be an effective antioxidant against LDL oxidation in laboratory settings. capes.gov.brnih.gov Its protective mechanism was investigated using various oxidizing systems, including those initiated by copper, peroxyl radicals, and macrophages. capes.gov.brnih.gov The results demonstrated that Tanshinone IIA dose-dependently inhibits the formation of thiobarbituric acid-reactive substances (TBARS), a marker of lipid peroxidation. capes.gov.br It also prolongs the lag time before oxidation begins and suppresses the changes in the electrophoretic mobility of LDL that occur upon oxidation. capes.gov.brnih.gov

The underlying mechanism for this antioxidant effect appears to be related to its ability to scavenge peroxyl radicals and to bind directly to LDL particles, which induces a conformational change in the LDL structure. capes.gov.br By inhibiting the initial oxidation of LDL, Tanshinone IIA helps prevent the subsequent cascade of events that lead to plaque formation. capes.gov.brnih.gov

Table 2: Mechanistic Details of Tanshinone IIA in Inhibiting LDL Oxidation

| Experimental Measure | Observed Effect of Tanshinone IIA | Inferred Mechanism | Reference |

|---|---|---|---|

| TBARS Formation | Dose-dependent inhibition | Antioxidant activity against lipid peroxidation. capes.gov.br | capes.gov.br |

| Oxidation Lag Time | Prolonged | Resistance to oxidative stress. capes.gov.br | capes.gov.br |

| Relative Electrophoretic Mobility (REM) | Suppressed increase | Prevention of LDL structural modification. capes.gov.br | capes.gov.br |

| Radical Scavenging | Mild peroxyl radical scavenging activity | Direct neutralization of reactive oxygen species. capes.gov.br | capes.gov.br |

Inflammation within the blood vessel wall is a key driver of atherosclerosis progression. Tanshinone IIA has demonstrated potent anti-inflammatory properties that contribute to its anti-atherosclerotic effects. nih.govnih.gov

Studies in mouse models of atherosclerosis have shown that Tanshinone IIA treatment significantly reduces the serum levels of major pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), and Tumor Necrosis Factor-α (TNF-α). nih.gov These cytokines play crucial roles in recruiting inflammatory cells to the arterial wall and promoting plaque development. nih.gov

In cell culture experiments using macrophages stimulated with ox-LDL, Tanshinone IIA was able to inhibit the production of these same inflammatory cytokines. nih.gov This suggests that it can directly suppress the inflammatory response of macrophages within the atherosclerotic lesion. nih.gov Additionally, Tanshinone IIA has been found to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1), which is essential for the adhesion of monocytes to the endothelial cells lining the blood vessels—an early step in plaque formation. nih.gov By reducing the expression of adhesion molecules and the secretion of inflammatory cytokines, Tanshinone IIA helps to quell the vascular inflammation that fuels atherosclerosis. nih.govnih.gov

Advanced Analytical Methodologies for Isotanshinone Ii Research

Chromatographic Techniques for Isolation, Purification, and Quantification

Chromatographic methods are fundamental in the study of natural products like Isotanshinone II. They allow for the separation of the compound from complex mixtures, its purification to a high degree, and its precise quantification in various samples.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of this compound due to its high resolution, sensitivity, and reproducibility. The versatility of HPLC is further enhanced by coupling it with various detectors, each offering unique advantages for the analysis of this compound.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC coupled with a Diode Array Detector (DAD) is a powerful tool for the quantification of this compound. unich.itnih.gov The DAD detector acquires absorbance spectra across a range of wavelengths simultaneously, which aids in peak identification and purity assessment. e-nps.or.kr A validated HPLC-DAD method for the quantification of compounds similar to this compound would typically involve the following parameters:

Linearity: The method's linearity is established by constructing a calibration curve with a series of standard solutions of known concentrations. A good linear relationship is indicated by a correlation coefficient (R²) value close to 1.000. e-nps.or.krresearchgate.netmdpi.com

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.gov

Precision and Accuracy: Precision is assessed by the relative standard deviation (RSD) of replicate analyses, while accuracy is determined by recovery studies. e-nps.or.kr

Below is a hypothetical data table illustrating the validation parameters for an HPLC-DAD method for this compound, based on typical values for similar compounds.

| Parameter | Typical Value |

| Linearity (R²) | > 0.999 |

| LOD (µg/mL) | 0.01 - 0.1 |

| LOQ (µg/mL) | 0.03 - 0.3 |

| Intra-day Precision (RSD%) | < 2% |

| Inter-day Precision (RSD%) | < 3% |

| Accuracy (Recovery %) | 98 - 102% |

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ESLD)

For compounds that lack a strong chromophore, Evaporative Light Scattering Detection (ESLD) provides a viable alternative to UV-based detectors. labmanager.comnih.govbohrium.com The principle of ESLD involves the nebulization of the column effluent, evaporation of the mobile phase, and detection of the light scattered by the non-volatile analyte particles. lcms.czlctsbible.com This detection method is particularly useful for the analysis of a wide range of compounds, as its response is not dependent on the optical properties of the analyte. labmanager.comlcms.cz

Key considerations for developing an HPLC-ESLD method for this compound include:

Nebulizer Gas Flow Rate: This parameter affects the droplet size and, consequently, the detector response.

Evaporation Temperature: The temperature must be high enough to evaporate the mobile phase but not so high as to cause degradation of the analyte. nih.gov

Detector Gain: This setting amplifies the signal and needs to be optimized for the specific analyte and concentration range.

While specific applications of HPLC-ESLD for this compound are not extensively documented, the principles of the technique make it a suitable option for its analysis, especially in complex matrices where baseline drift due to gradient elution can be an issue with UV detectors. lctsbible.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is widely used for the initial screening and quality assessment of herbal extracts containing this compound. rjptonline.orgresearchgate.net HPTLC (High-Performance Thin-Layer Chromatography) offers improved resolution and sensitivity compared to conventional TLC. rjptonline.orghptlc-association.org

A typical TLC method for the analysis of this compound would involve:

Stationary Phase: Silica gel 60 F254 plates are commonly used for the separation of tanshinones.

Mobile Phase: A mixture of non-polar and polar solvents is used to achieve optimal separation. For tanshinones, a common solvent system is a mixture of n-hexane and ethyl acetate in a specific ratio.

Visualization: The separated spots can be visualized under UV light (254 nm and 366 nm) or by spraying with a suitable derivatizing agent, such as a solution of sulfuric acid followed by heating.

TLC is an invaluable tool for the qualitative identification of this compound in raw materials and finished products, as well as for monitoring the progress of extraction and purification processes. researchgate.net

Mass Spectrometry-Based Characterization and Metabolite Profiling

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of unknown compounds and the identification of metabolites. When coupled with a chromatographic separation technique like HPLC, it provides a powerful platform for the comprehensive analysis of this compound and its biotransformation products.

HPLC coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is a highly sensitive and specific technique for the structural characterization of this compound. nih.gov ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, providing molecular weight information. uab.edu Tandem mass spectrometry (MS/MS) involves the fragmentation of the precursor ion to generate a series of product ions, which provides valuable structural information. uab.edusemanticscholar.org

The fragmentation pattern of a molecule is unique and can be used as a fingerprint for its identification. While a detailed fragmentation pathway for this compound is not extensively published, analysis of its structure suggests that characteristic neutral losses, such as the loss of a methyl group (CH₃) or carbon monoxide (CO), would be expected in the MS/MS spectrum. The fragmentation of related lactams has been shown to be consistent with fragmentation from the N-protonated tautomer. nih.gov A systematic investigation of flavonoid fragmentation has also revealed common losses of H₂O and CO. mdpi.com

A hypothetical table of expected fragment ions for this compound in positive ion mode is presented below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| [M+H]⁺ | [M+H - CH₃]⁺ | 15 Da |

| [M+H]⁺ | [M+H - CO]⁺ | 28 Da |

| [M+H]⁺ | [M+H - CH₃ - CO]⁺ | 43 Da |

Understanding the metabolic fate of a compound is crucial in drug discovery and development. In preclinical studies, the identification and characterization of metabolites are typically performed using in vitro models, such as liver microsomes, and in vivo models, such as rats. unl.edunih.govnih.govflinders.edu.aumdpi.com

While specific studies on the metabolism of this compound are limited, the metabolic pathways of structurally related tanshinones, such as Tanshinone IIA and Cryptotanshinone, have been investigated. These studies provide insights into the likely metabolic transformations that this compound may undergo. nih.govmdpi.comnih.gov

Common metabolic reactions for tanshinones include:

Phase I Metabolism: This involves oxidation, reduction, and hydrolysis reactions. For tanshinones, hydroxylation is a common metabolic pathway. nih.gov

Phase II Metabolism: This involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate, to increase their water solubility and facilitate their excretion. mdpi.comsemanticscholar.org

The identification of these metabolites is typically achieved using HPLC-MS/MS, where the mass shift between the parent compound and its metabolites can indicate the type of metabolic transformation that has occurred. For example, a mass increase of 16 Da suggests a hydroxylation reaction.

A summary of potential metabolic transformations for this compound, based on the metabolism of related compounds, is provided in the table below.

| Metabolic Reaction | Mass Shift (Da) |

| Hydroxylation | +16 |

| Glucuronidation | +176 |

| Sulfation | +80 |

Computational Chemistry and Network Pharmacology Approaches in Isotanshinone Ii Research

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for identifying potential protein targets of a small molecule like Isotanshinone II and estimating the strength of their interaction, often expressed as binding affinity.

Predictive Binding to Identified Protein Targets

Molecular docking studies have revealed that this compound has a strong binding affinity for several key proteins involved in various disease pathways. These studies provide a theoretical foundation for understanding the compound's mechanism of action. For instance, research has shown significant binding energies of this compound to targets such as CHUK, IKBKB, MAPK14, AKT1, and EGFR. researchgate.netnih.govresearchgate.netnih.gov

In one study, this compound demonstrated particularly high affinity for CHUK (-11.3 kcal/mol), IKBKB (-11.5 kcal/mol), and MAPK14 (-12.2 kcal/mol), suggesting a potent interaction with these proteins. researchgate.netnih.gov These findings are significant as these proteins are integral components of signaling pathways, such as the MAPK/NF-κB pathway, which is implicated in inflammatory processes and cell proliferation. researchgate.net Further research has also confirmed good binding interactions between this compound and proteins like AKT1 and EGFR, which are crucial targets in cancer and other diseases. researchgate.netnih.gov

Table 1: Predicted Binding Affinities of this compound to Protein Targets

| Target Protein | PDB Identifier | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| CHUK | 5EBZ | -11.3 | researchgate.net |

| IKBKB | 4KIK | -11.5 | researchgate.net |

| MAPK14 | 5OMH | -12.2 | researchgate.net |

| AKT1 | 4GV1 | -9.6 | researchgate.net |

| TNF | 2AZ5 | -7.9 | researchgate.net |

| MAPK8 | 3PZE | -9.7 | researchgate.net |

| JUN | 4KKH | -9.9 | researchgate.net |

| MAPK1 | 4QP9 | -10.6 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Network Pharmacology for Multi-Target and Pathway Analysis

Network pharmacology is an emerging field that integrates systems biology and computational analysis to understand the complex interactions between drugs, targets, and diseases. numberanalytics.com This approach is particularly well-suited for studying traditional medicines and natural products, which often exert their therapeutic effects through multiple targets and pathways. mdpi.com

Elucidating Complex Interconnections in Biological Systems

By constructing and analyzing comprehensive networks of drug-target-disease interactions, network pharmacology can reveal the systemic mechanisms of a compound. acs.org For this compound, this approach has been used to map its interactions within complex biological networks, identifying it as a key active component in multi-ingredient formulas. researchgate.netresearchgate.net These networks, often visualized using software like Cytoscape, illustrate the intricate relationships between the compound, its direct protein targets, and the broader biological pathways they influence. acs.orgamegroups.org The analysis of these networks helps to understand how a single compound can modulate multiple biological processes simultaneously, a hallmark of many natural therapeutic agents. mdpi.com

Identification of Key Genes and Pathways in Disease Models

Through network pharmacology, researchers have identified key genes and signaling pathways that are modulated by this compound in various disease models. For example, in studies related to liver cirrhosis, this compound was found to be a central component, with network analysis highlighting its role in targeting key genes like CHUK, IKBKB, and MAPK14. researchgate.netacs.org The enrichment analysis of these networks pointed towards the MAPK/NF-κB signaling pathway as a crucial mechanism through which this compound exerts its effects. researchgate.net Similarly, in the context of atherosclerosis, network pharmacology identified AKT1, EGFR, and MAPK14 as core potential targets of this compound. researchgate.netnih.gov These studies demonstrate the power of network pharmacology to pinpoint the specific molecular pathways through which a compound may confer its therapeutic benefits.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical models that relate the chemical structure of a compound to its biological activity. jocpr.comwikipedia.org This predictive tool is invaluable in drug discovery for screening large libraries of compounds, optimizing lead candidates, and predicting their biological activities without the need for extensive experimental testing. jocpr.comnumberanalytics.com

Emerging Research Directions and Future Perspectives

Proteomic Profiling of Cellular Responses to Isotanshinone II

Currently, there is a notable lack of specific proteomic studies detailing the global protein expression changes induced exclusively by this compound. Proteomics offers a powerful, unbiased approach to identify the molecular targets and pathways modulated by a bioactive compound. Future research in this area would be invaluable for understanding the mechanism of action of this compound.

A proposed research direction would involve quantitative proteomic analysis, such as isobaric tags for relative and absolute quantitation (iTRAQ) or tandem mass tags (TMT), coupled with liquid chromatography-mass spectrometry (LC-MS). This would allow for the comprehensive identification and quantification of differentially expressed proteins in cells or tissues treated with this compound. Such studies could reveal key proteins and signaling pathways that are uniquely affected by this specific isomer, distinguishing its activity from other tanshinones.

Table 1: Proposed Experimental Outline for Proteomic Profiling of this compound

| Step | Description | Techniques | Expected Outcome |

|---|---|---|---|

| 1. Cell Culture and Treatment | Exposing specific cell lines (e.g., cancer cells, endothelial cells) to this compound. | Standard cell culture | Treated cell lysates for protein extraction. |

| 2. Protein Extraction and Digestion | Isolation and enzymatic digestion of total proteins from treated and control cells. | Lysis buffers, trypsin digestion | Peptide mixtures for analysis. |

| 3. Quantitative Proteomic Analysis | Labeling of peptides and analysis by mass spectrometry. | iTRAQ, TMT, LC-MS/MS | Identification and quantification of differentially expressed proteins. |

| 4. Bioinformatic Analysis | Functional annotation and pathway analysis of identified proteins. | GO, KEGG, Protein-Protein Interaction Networks | Elucidation of molecular pathways and cellular processes modulated by this compound. |

Metabolomic Fingerprinting Associated with this compound Activity in Biological Systems

Metabolomic analysis, which provides a snapshot of the small-molecule metabolites in a biological system, has not yet been specifically applied to delineate the effects of this compound. This "metabolic fingerprinting" can reveal how a compound alters cellular metabolism and provides insights into its physiological effects.

Future research should employ untargeted metabolomics using techniques like high-resolution mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to analyze biological samples (e.g., plasma, urine, or cell extracts) following exposure to this compound. By comparing the metabolic profiles of treated versus untreated samples, researchers could identify key metabolic pathways perturbed by the compound. This could include alterations in energy metabolism, amino acid metabolism, or lipid metabolism, providing crucial clues about its biological function and potential therapeutic applications.

Development of Novel Research Tools and Molecular Probes Based on the this compound Scaffold

The unique chemical structure of this compound makes it an attractive scaffold for the development of molecular probes. These tools are essential for studying biological processes and for visualizing the distribution and target engagement of molecules within cells and organisms. To date, the development of such probes specifically from the this compound structure has not been reported.

Future synthetic chemistry efforts could focus on modifying the this compound molecule to create fluorescent probes, affinity probes, or radiolabeled tracers. For example, attaching a fluorescent dye to a non-essential part of the this compound structure could allow for the visualization of its subcellular localization and interaction with potential target proteins using fluorescence microscopy. Similarly, the synthesis of this compound derivatives could be explored for applications in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, which would be invaluable for in vivo studies. nih.govnih.govresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.